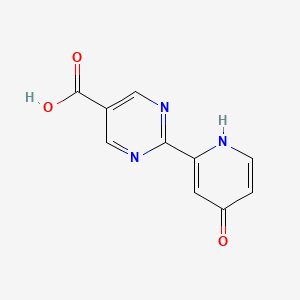
Methyl5-(furan-2-carbonyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(furan-2-carbonyl)furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid derivatives. One common method is the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, copper-catalyzed reactions have been employed to produce methyl furan-2-carboxylate derivatives in high yields . These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents into the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction could produce furan-2-methanol derivatives .
Applications De Recherche Scientifique
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex furan derivatives and heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their function and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound has a similar furan-based structure but with a cyanophenyl substituent, which imparts different chemical properties.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Another similar compound with an aminophenyl group, used in different chemical and biological applications.
Uniqueness
Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual furan rings and ester functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Propriétés
Formule moléculaire |
C11H8O5 |
|---|---|
Poids moléculaire |
220.18 g/mol |
Nom IUPAC |
methyl 5-(furan-2-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-14-11(13)9-5-4-8(16-9)10(12)7-3-2-6-15-7/h2-6H,1H3 |
Clé InChI |
FBTBJYNIDFHXPT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




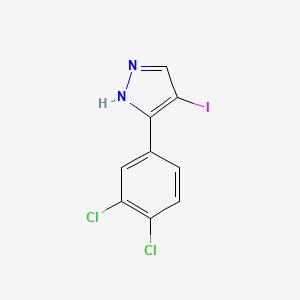
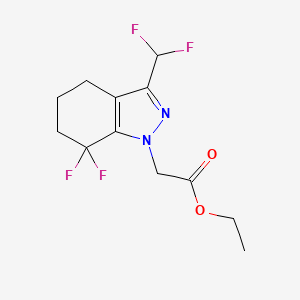

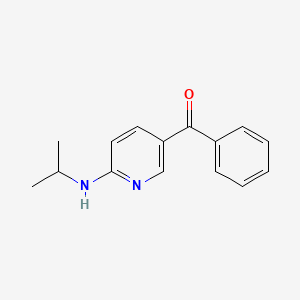
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
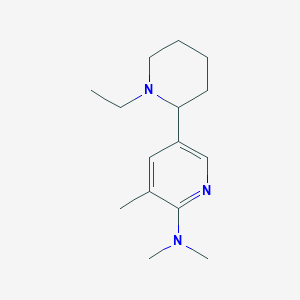

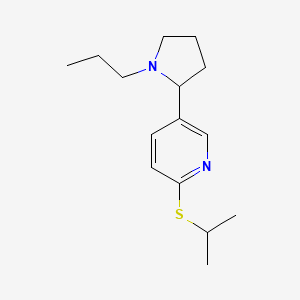
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)
